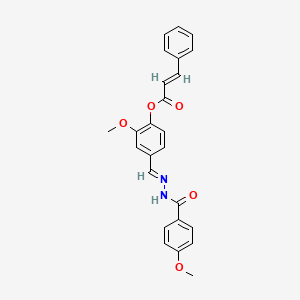![molecular formula C17H15BrN4O3S B12022122 2-bromo-6-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12022122.png)
2-bromo-6-methoxy-4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-6-メトキシ-4-((E)-{[3-(3-メトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]イミノ}メチル)フェノールは、臭素、メトキシ、トリアゾール官能基を含む独特な構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-ブロモ-6-メトキシ-4-((E)-{[3-(3-メトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]イミノ}メチル)フェノールの合成は、一般的に複数のステップを必要とします。一般的なアプローチの1つは、2-ブロモ-6-メトキシフェノールと適切なトリアゾール誘導体を制御された条件下で縮合反応させることです。 反応は通常、メタノールまたはエタノールなどの溶媒中で、イミン結合の形成を促進する触媒を添加して行われます .
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。プロセスは収率と純度のために最適化され、多くの場合、連続フロー反応器と自動化されたシステムを採用して品質の一貫性を確保します。高純度の試薬とクロマトグラフィーや再結晶などの高度な精製技術の使用は、工業的な設定では一般的です。
化学反応の分析
反応の種類
2-ブロモ-6-メトキシ-4-((E)-{[3-(3-メトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]イミノ}メチル)フェノールは、次のような様々な化学反応を受ける可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を用いて酸化することができ、対応するキノンまたは他の酸化された誘導体を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いて行うことができ、還元されたフェノールまたはトリアゾール誘導体を生成します。
置換: この化合物の臭素原子は、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を用いて、求核置換反応により他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、無水条件。
置換: メトキシドナトリウム、tert-ブトキシドカリウム、極性非プロトン性溶媒。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってキノンが生成される可能性があり、還元によって様々なアルコールまたはアミンが生成される可能性があります。置換反応によって、アルキル基やアリール基などの新しい官能基が分子に導入される可能性があります。
科学的研究の応用
2-ブロモ-6-メトキシ-4-((E)-{[3-(3-メトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]イミノ}メチル)フェノールは、いくつかの科学研究における応用があります。
医薬品化学: この化合物の独特な構造は、特に特定の酵素や受容体の阻害剤を設計する際に、薬物開発のための潜在的な候補となっています。
有機合成: これは、医薬品や農薬などのより複雑な分子の合成におけるビルディングブロックとして使用できます。
材料科学: この化合物の特性は、特定の機能を持つポリマーやナノマテリアルなどの新しい材料の開発に活用できます。
作用機序
2-ブロモ-6-メトキシ-4-((E)-{[3-(3-メトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]イミノ}メチル)フェノールの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物の構造は、これらの標的の特定の部位に結合し、潜在的にそれらの活性を阻害したり、それらの機能を変更したりすることを可能にします。関与する正確な経路は、特定の用途と標的分子によって異なります。
類似化合物との比較
類似化合物
2-ブロモ-4-メチルフェノール: 構造は似ていますが、メトキシ基とトリアゾール基がありません。
2-メトキシ-4-メチルフェノール: メトキシ基を含みますが、臭素基とトリアゾール基がありません。
2-ブロモ-4-メトキシアセトフェノン: 臭素基とメトキシ基の両方を含みますが、コア構造が異なります。
独自性
2-ブロモ-6-メトキシ-4-((E)-{[3-(3-メトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]イミノ}メチル)フェノールは、官能基の組み合わせが独特であるため、特定の化学的特性と反応性を備えています。この独自性により、様々な科学分野における特殊な用途に役立ちます。
特性
分子式 |
C17H15BrN4O3S |
|---|---|
分子量 |
435.3 g/mol |
IUPAC名 |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4O3S/c1-24-12-5-3-4-11(8-12)16-20-21-17(26)22(16)19-9-10-6-13(18)15(23)14(7-10)25-2/h3-9,23H,1-2H3,(H,21,26)/b19-9+ |
InChIキー |
GCAYIWOZPGVZHH-DJKKODMXSA-N |
異性体SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)Br)O)OC |
正規SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)Br)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12022043.png)

![N-(3-hydroxyphenyl)-6-[(5E)-5-(3-{6-[(3-hydroxyphenyl)amino]-6-oxohexyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12022062.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12022070.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12022074.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12022082.png)
![[4-bromo-2-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B12022087.png)
![methyl 2-{2-(4-butoxyphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12022093.png)

![4-(4-Butoxy-3-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12022105.png)
![2-{[5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12022107.png)

![N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12022115.png)
